molecular formula C5H6BrF3O B2562169 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol CAS No. 1936668-06-2

3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol

Cat. No. B2562169
M. Wt: 219.001
InChI Key: PHMOVHNUIWCSQS-UHFFFAOYSA-N
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Description

“3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C5H6BrF3O and a molecular weight of 219 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol” is 1S/C5H6BrF3O/c6-3-1-4(10,2-3)5(7,8)9/h3,10H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1936668-06-2 .

Scientific Research Applications

Conformational Behavior and Structural Analysis

Researchers have studied the conformational behavior of cyclobutane derivatives, including those with halogen and trifluoromethyl groups, to understand their structural characteristics and potential for forming second conformers. These studies involve techniques such as Raman spectroscopy, infrared spectroscopy, and X-ray crystallography, providing insight into the barriers between conformers and their molecular structures (Powell et al., 1988).

Palladium-Catalyzed Carbon-Carbon Bond Formation

The palladium-catalyzed sequential carbon-carbon bond cleavage/formation has been applied to cyclobutanones, including derivatives with bromo substituents, to produce arylated benzolactones. This reaction pathway showcases the utility of cyclobutane derivatives in organic synthesis, enabling the construction of complex molecular frameworks with high yields through carbon-carbon bond manipulation (Matsuda, Shigeno, & Murakami, 2008).

Nickel-Catalyzed Dimerization

Nickel(0)-catalyzed dimerization of cycloheptatrienes has led to the formation of cyclobuta derivatives, demonstrating the potential of transition metal catalysis in generating novel cyclobutane structures. These transformations are crucial for expanding the toolbox of organic synthesis, enabling the creation of complex cyclobutane-based compounds (Hashmi, Polborn, & Szeimies, 1989).

Microwave Spectroscopy for Molecular Structure Elucidation

The microwave spectrum of bromocyclobutane has been extensively studied to determine the structural parameters such as bond distances and angles. This research provides fundamental insights into the molecular geometry of cyclobutane derivatives, which is essential for understanding their reactivity and physical properties (Rothschild & Dailey, 1962).

Synthesis and Characterization of PET Tracers

Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, has been synthesized for positron emission tomography (PET) imaging. This highlights the application of cyclobutane derivatives in the development of diagnostic tools for cancer research (Shoup & Goodman, 1999).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-1-(trifluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O/c6-3-1-4(10,2-3)5(7,8)9/h3,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMOVHNUIWCSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol

CAS RN

1936668-06-2
Record name 3-bromo-1-(trifluoromethyl)cyclobutan-1-ol
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